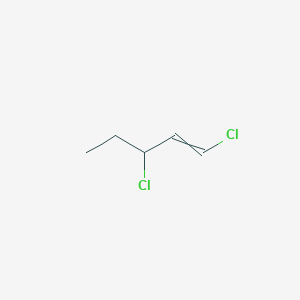
1,3-Dichloropent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloropent-1-ene is an organochlorine compound with the molecular formula C5H8Cl2 It is a colorless liquid with a characteristic sweet odor
Vorbereitungsmethoden
1,3-Dichloropent-1-ene can be synthesized through several methods. One common synthetic route involves the chlorination of pent-1-ene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The reaction can be represented as follows:
[ \text{C5H10} + \text{Cl2} \rightarrow \text{C5H8Cl2} + \text{H2} ]
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
1,3-Dichloropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Addition Reactions: The compound can undergo addition reactions with hydrogen halides (HX) to form 1,3-dihalopentanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form pentadienes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloropent-1-ene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of organochlorine compounds on biological systems.
Industrial Applications: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1,3-Dichloropent-1-ene exerts its effects involves its interaction with nucleophilic centers in molecules. The chlorine atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This electrophilicity allows the compound to react with nucleophiles, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloropent-1-ene can be compared with other similar compounds such as 1,3-Dichloropropene and 1,4-Dichlorobutene. These compounds share similar chemical properties but differ in their molecular structures and specific applications. For example:
1,3-Dichloropropene: Used primarily as a soil fumigant in agriculture.
1,4-Dichlorobutene: Used in the synthesis of polymers and other industrial chemicals.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
34372-14-0 |
|---|---|
Molekularformel |
C5H8Cl2 |
Molekulargewicht |
139.02 g/mol |
IUPAC-Name |
1,3-dichloropent-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-2-5(7)3-4-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZGBIKMMXWAVLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

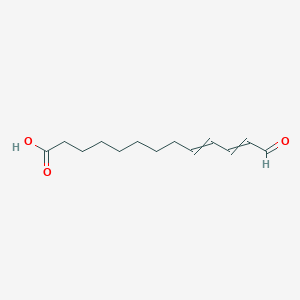
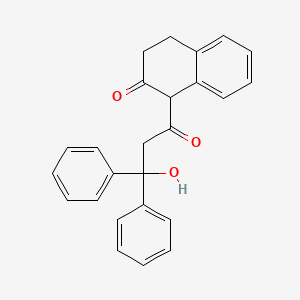
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
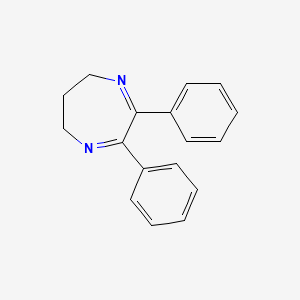
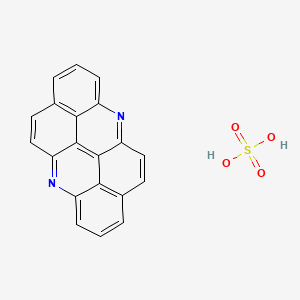
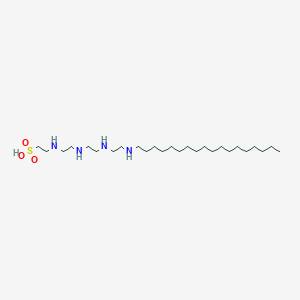
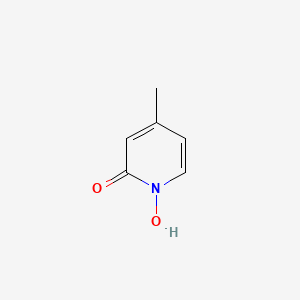

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
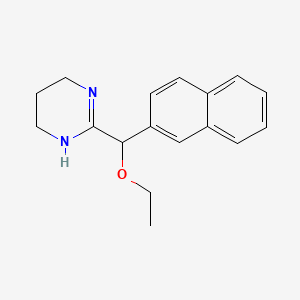
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
